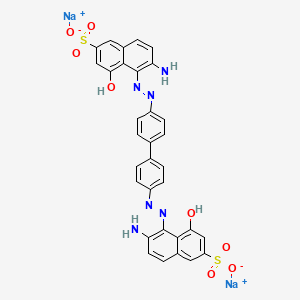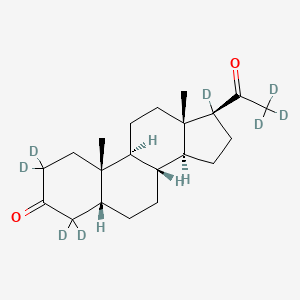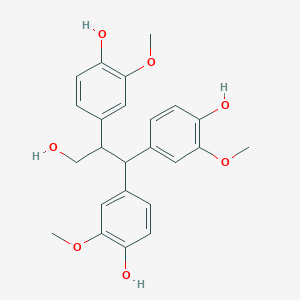
Dabigatran ethyl ester-d3 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dabigatran ethyl ester-d3 (hydrochloride) is a deuterium-labeled derivative of dabigatran etexilate, a direct thrombin inhibitor. It is primarily used in scientific research to study the pharmacokinetics and metabolism of dabigatran. The deuterium labeling allows for more precise tracking and analysis in various biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of deuterium-labeled dabigatran etexilate involves multiple steps, including nitration, cyanation, Pinner reaction, esterification, reduction, and alkylation. The process starts with [2H5] bromobenzene and proceeds through several intermediate compounds to yield [2H7] dabigatran etexilate .
Industrial Production Methods: Industrial production of dabigatran ethyl ester-d3 (hydrochloride) follows similar synthetic routes but is optimized for large-scale production. This involves ensuring high yield and purity through controlled reaction conditions and purification steps .
Análisis De Reacciones Químicas
Types of Reactions: Dabigatran ethyl ester-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with deuterium-labeled counterparts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Deuterium gas or deuterated solvents.
Major Products: The major products formed from these reactions include various deuterium-labeled intermediates and the final product, [2H7] dabigatran etexilate .
Aplicaciones Científicas De Investigación
Dabigatran ethyl ester-d3 (hydrochloride) is extensively used in scientific research for:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of dabigatran.
Metabolism Studies: Understanding the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Investigating potential interactions with other drugs.
Clinical Research: Evaluating the safety and efficacy of dabigatran in various clinical settings.
Mecanismo De Acción
Dabigatran ethyl ester-d3 (hydrochloride) acts as a direct thrombin inhibitor. It is hydrolyzed to the active form, dabigatran, which binds to thrombin and prevents the conversion of fibrinogen to fibrin, thereby inhibiting blood clot formation. The molecular targets include thrombin and various factors in the coagulation cascade .
Comparación Con Compuestos Similares
Dabigatran etexilate: The non-deuterated form of the compound.
Rivaroxaban: Another direct oral anticoagulant.
Apixaban: A direct factor Xa inhibitor.
Comparison: Dabigatran ethyl ester-d3 (hydrochloride) is unique due to its deuterium labeling, which allows for more precise pharmacokinetic studies. Compared to rivaroxaban and apixaban, dabigatran directly inhibits thrombin, whereas the others inhibit factor Xa .
Propiedades
Fórmula molecular |
C27H30ClN7O3 |
|---|---|
Peso molecular |
539.0 g/mol |
Nombre IUPAC |
ethyl 3-[[2-[(4-carbamimidoylanilino)methyl]-1-(trideuteriomethyl)benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;hydrochloride |
InChI |
InChI=1S/C27H29N7O3.ClH/c1-3-37-25(35)13-15-34(23-6-4-5-14-30-23)27(36)19-9-12-22-21(16-19)32-24(33(22)2)17-31-20-10-7-18(8-11-20)26(28)29;/h4-12,14,16,31H,3,13,15,17H2,1-2H3,(H3,28,29);1H/i2D3; |
Clave InChI |
FHWBKCGBULSVFO-MUTAZJQDSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1C2=C(C=C(C=C2)C(=O)N(CCC(=O)OCC)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N.Cl |
SMILES canónico |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C(=N)N)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


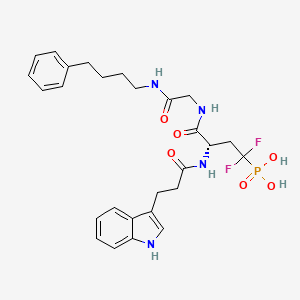

![3-[3-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10,16-tetraoxo-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-17-yl]propylsulfanyl]-N-[2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12427525.png)

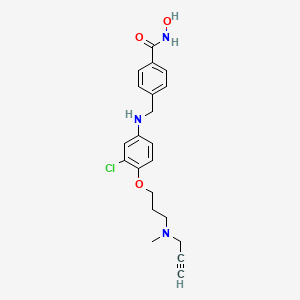
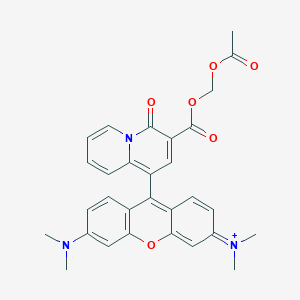
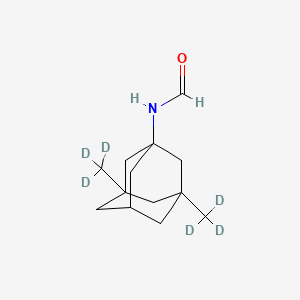


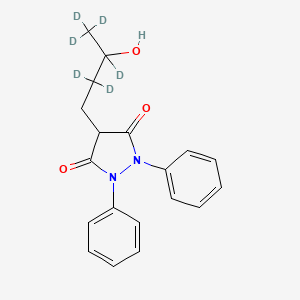
![(1R,4S,7S,8S,9R,11S,13S,14S,18S,23R,24S,25S,26R,27S,29R,30S,31S,32R,34R,36R,37S,39R,40R,43R,44R,48S,53R,55S,58S,59R)-7,8,18,24,25,26,30,31,37,53,59-undecahydroxy-32,56-bis(hydroxymethyl)-13,18,39,43,50,50,55,56-octamethyl-58-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3,5,10,12,15,21,28,33,35,57-decaoxadecacyclo[41.9.3.211,14.123,27.136,40.01,48.04,9.029,34.039,44.047,55]nonapentacont-46-ene-2,16,20-trione](/img/structure/B12427554.png)
